tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate
CAS No.: 1558365-90-4
Cat. No.: VC11988821
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1558365-90-4 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 4-amino-2-propan-2-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3 |
| Standard InChI Key | AYGAKZNBXDBMCG-UHFFFAOYSA-N |
| SMILES | CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with three distinct functional groups:
-
A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the secondary amine.
-
An amino group (-NH2) at the 4-position, introducing nucleophilic and hydrogen-bonding capabilities.
-
An isopropyl group (-CH(CH3)2) at the 2-position, contributing steric bulk and lipophilicity.
The molecular formula is inferred as C13H24N2O2, with a molecular weight of 240.34 g/mol based on analogous Boc-protected piperidines .
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, comparisons to similar structures suggest:
-
NMR: A singlet at δ 1.4–1.5 ppm for the Boc group’s tert-butyl protons, multiplet signals between δ 2.5–4.0 ppm for piperidine ring protons, and a broad singlet near δ 1.2 ppm for the isopropyl methyl groups .
-
IR: Stretching vibrations at ~1680 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H of amine) .
-
LogP: Estimated at 1.5–2.0 using fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of piperidine:
-
Introduction of the isopropyl group via alkylation or Friedel-Crafts acylation.
-
Amine protection using di-tert-butyl dicarbonate (Boc2O) to form the carbamate.
-
Amination at the 4-position through nucleophilic substitution or reductive amination.
Alkylation of Piperidine
A modified procedure from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis demonstrates the use of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C to facilitate nucleophilic substitution. For the target compound, isopropyl bromide could replace methanesulfonyl chloride as the electrophile, yielding 2-isopropylpiperidine intermediates .
Boc Protection and Amination
Boc protection is typically performed under mild conditions using Boc2O in dichloromethane (DCM) with a catalytic base . Subsequent amination at the 4-position may employ Hoffmann-type elimination or Curtius rearrangement, though direct ammonolysis of a leaving group (e.g., mesylate or tosylate) is more feasible .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: Estimated at <1 mg/mL due to the Boc and isopropyl groups, necessitating co-solvents like ethanol or DMSO for biological assays .
-
Thermal Stability: Decomposition likely occurs above 150°C, with the Boc group cleaving at elevated temperatures or under acidic conditions .
ADME Profiles
-
Absorption: High gastrointestinal (GI) absorption predicted due to moderate logP .
-
Metabolism: Susceptible to cytochrome P450 (CYP1A2) oxidation, as seen in related piperidines .
-
Excretion: Renal clearance predominates, with minimal biliary excretion .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s amino and carbamate groups make it a versatile building block for:
-
Kinase inhibitors: Analogous Boc-piperidines are used in quinazoline derivatives targeting EGFR .
-
Antiviral agents: Piperidine scaffolds are common in protease inhibitors for HIV and hepatitis C .
Case Study: Analogous Compound in Oncology
tert-Butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate, a structurally similar compound, exhibits IC50 values <10 nM against breast cancer cell lines . This highlights the potential of the target compound in oncology after appropriate functionalization.
Future Research Directions
Synthetic Improvements
-
Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.
-
Flow chemistry approaches to enhance yield and reduce reaction times .
Biological Screening
Priority assays should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume